trans-1,2-Cyclohexanedicarboxylic acid
Description
trans-1,2-Cyclohexanedicarboxylic acid (trans-1,2-CHDA, C₈H₁₂O₄) is a cycloaliphatic dicarboxylic acid characterized by two carboxylic acid groups in a trans configuration on adjacent carbon atoms of a six-membered cyclohexane ring. Its molecular symmetry (twofold rotation axis) facilitates unique crystalline arrangements, with carboxyl groups forming hydrogen-bonded chains along the [101] direction . The compound is synthesized via cis-trans isomerization of cis-1,2-cyclohexanedicarboxylic anhydride (CHDCA) under acidic conditions, achieving yields up to 80% and purity >99% . Applications span drug delivery systems, pH-responsive materials, and coordination polymers due to its conformational flexibility and stereochemical specificity .
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-cyclohexane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAWQNUELGIYBC-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239842 | |
| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305-32-0, 845713-34-0, 46022-05-3 | |
| Record name | (±)-trans-1,2-Cyclohexanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2305-32-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845713-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | rel-(+)-(1R,2R)-1,2-Cyclohexanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-cyclohexane-1,2-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1R,2R)-1,2-Cyclohexanedicarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Mode of Action
As a chemical compound used in organic synthesis, its interaction with biological targets would depend on the specific context of its use.
Biochemical Pathways
As a compound used in organic synthesis, it is primarily involved in chemical reactions rather than biological pathways.
Pharmacokinetics
As a compound used in organic synthesis, its bioavailability and pharmacokinetic profile would depend on the specific context of its use.
Result of Action
As a compound used in organic synthesis, its effects would be primarily chemical rather than biological.
Action Environment
The action, efficacy, and stability of (1R,2R)-Cyclohexane-1,2-Dicarboxylic Acid can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. These factors can affect the rate and outcome of the chemical reactions in which this compound is involved.
Biological Activity
trans-1,2-Cyclohexanedicarboxylic acid (trans-1,2-CHDA) is a dicarboxylic acid with significant biological activity and potential applications in various fields, including pharmaceuticals and materials science. This article reviews the biological properties, synthesis, and potential applications of trans-1,2-CHDA based on diverse research findings.
Chemical Structure and Properties
trans-1,2-CHDA has the molecular formula and is characterized by two carboxylic acid functional groups attached to a cyclohexane ring. Its structural properties have been elucidated through crystallographic studies, revealing interactions such as hydrogen bonding that contribute to its stability and reactivity in biological systems .
Synthesis Methods
Several methods have been reported for synthesizing trans-1,2-CHDA. Common approaches include:
- Direct oxidation of cyclohexene using potassium permanganate.
- Dicarboxylation of cyclohexane derivatives.
These methods yield varying purity levels and structural conformations, which can influence the compound's biological activity .
Antimicrobial Properties
Recent studies have demonstrated that trans-1,2-CHDA exhibits notable antimicrobial activity. For example:
- Antibacterial Activity : Trans-1,2-CHDA and its metal complexes show potent antibacterial effects against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). The minimum inhibitory concentrations (MICs) were found to be significantly lower than those of standard antibiotics .
| Bacterial Strain | MIC (mg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 | |
| Escherichia coli | 1.0 | |
| Bacillus subtilis | 0.75 | |
| Pseudomonas aeruginosa | 1.5 |
- Antifungal Activity : The compound also exhibits antifungal properties against species such as Candida albicans and Fusarium solani, with effective concentrations comparable to established antifungal agents .
Cytotoxicity Studies
Trans-1,2-CHDA has been evaluated for cytotoxic effects on various cell lines. In vitro studies indicate that it has low toxicity at therapeutic concentrations but may exhibit cytotoxic effects at higher doses. The compound was found to be non-genotoxic in several assays, including bacterial reverse mutation tests .
The antimicrobial activity of trans-1,2-CHDA is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes. The presence of carboxylic groups enhances its solubility and interaction with biological membranes, facilitating its uptake by microbial cells .
Case Study 1: Antibacterial Efficacy
A study conducted by Becenen et al. (2017) demonstrated the antibacterial efficacy of iron complexes formed with trans-1,2-CHDA. The study utilized agar well-diffusion methods to assess the effectiveness against various bacterial strains, concluding that these complexes possess significant antibacterial properties due to enhanced solubility and bioavailability in physiological conditions .
Case Study 2: Antifungal Activity
A separate investigation into the antifungal properties of trans-1,2-CHDA revealed its effectiveness against fungal pathogens in clinical isolates. The study reported that the compound inhibited fungal growth at concentrations lower than traditional antifungals, suggesting its potential as a novel antifungal agent in therapeutic applications .
Scientific Research Applications
Organic Chemistry
Chiral Resolution and Synthesis
One of the primary applications of trans-CHDA is in the chiral resolution of compounds. Recent studies have demonstrated that trans-CHDA can form diastereomeric salts with chiral amines, such as (S)-phenylethylamine. By controlling the molar ratios during the reaction, researchers can selectively produce enantiomers with high purity. For instance, a molar ratio of less than 3:1 yields trans-(1S,2S)-cyclohexanedicarboxylic acid with an enantiomeric excess (e.e.) of 97% . This property is essential for synthesizing pharmaceuticals where chirality is crucial for biological activity.
Metal Complexation
Trans-CHDA also serves as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been explored for various applications, including catalysis and material synthesis. Studies have shown that iron(II) complexes of trans-CHDA exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
Materials Science
Polymer Chemistry
Trans-CHDA is utilized in the synthesis of polyesters and other polymeric materials. Its diacid functionality allows it to act as a monomer in polycondensation reactions, leading to the formation of biodegradable polymers. These materials have applications in packaging, biomedical devices, and environmental remediation due to their reduced ecological footprint compared to traditional plastics.
Thermal Properties
The thermal stability and melting point of trans-CHDA (228-230 °C) make it suitable for high-temperature applications. Its derivatives are being investigated for use in thermoplastic elastomers that require both flexibility and heat resistance .
Pharmaceutical Applications
Drug Development
In pharmaceutical research, trans-CHDA is being studied for its potential as a scaffold in drug design. Its ability to form stable complexes with various bioactive molecules can enhance the solubility and bioavailability of poorly soluble drugs. Additionally, its chiral nature allows for the development of specific drug formulations targeting particular biological pathways.
Analytical Chemistry
Trans-CHDA has been employed as a standard reference material in analytical chemistry due to its well-defined structure and predictable behavior in chemical reactions. It is used in methods such as chromatography to calibrate instruments and validate analytical procedures .
Environmental Studies
Ecotoxicological Assessments
Recent studies have assessed the ecotoxicological impact of trans-CHDA and its derivatives on aquatic organisms. Results indicate low toxicity levels, suggesting that trans-CHDA could be a safer alternative to other industrial chemicals . This property is particularly relevant in developing environmentally friendly products that minimize ecological disruption.
Data Table: Summary of Applications
Case Studies
- Chiral Resolution Study : A study demonstrated the effectiveness of trans-CHDA in forming high-purity diastereomeric salts when reacted with chiral amines under controlled conditions. The resulting compounds were characterized using X-ray crystallography, revealing insights into their molecular packing and stability .
- Antimicrobial Activity Assessment : Research involving iron(II) complexes of trans-CHDA showed promising results against various bacterial strains, highlighting its potential application in developing new antimicrobial therapies .
- Biodegradable Polymer Development : Trans-CHDA was successfully incorporated into polyester formulations that maintained mechanical integrity while being biodegradable, showcasing its utility in sustainable material science .
Chemical Reactions Analysis
Synthetic Routes and Hydrolysis Reactions
trans-1,2-CHDA is synthesized through acid-catalyzed hydrolysis of cis-hexahydrophthalic anhydride (cis-HHPA). Critical parameters include:
-
Catalysts : Sulfuric acid, hydrochloric acid, or HBr/acetic acid mixtures (3:7 to 7:3 ratio) .
-
Yield : Up to 97% enantiomeric excess (e.e.) for (1R,2R)-trans-CHDA under optimized HBr/acetic acid conditions .
Table 1: Hydrolysis Reaction Parameters and Outcomes
| Catalyst System | Temperature (°C) | Time (h) | Product Ratio (cis:trans) | e.e. (%) |
|---|---|---|---|---|
| HBr/Acetic Acid (1:1) | 120 | 20 | 10:90 | 97 |
| H₂SO₄ | 100 | 24 | 30:70 | 82 |
Resolution via Diastereomeric Salt Formation
Chiral resolution using (S)-phenylethylamine produces enantiopure trans-1,2-CHDA. The process depends on stoichiometric ratios:
-
Molar Ratios :
Table 2: Resolution Efficiency vs. Stoichiometry
| Amine:CHDA Ratio | Product Configuration | Purity (e.e. %) | Crystal Packing Stability |
|---|---|---|---|
| 1:1 | (1S,2S) | 97 | High (strong H-bonding) |
| 2:1 | (1S,2S) | 95 | Moderate |
| 3:1 | Racemate | 0 | Low (weak interactions) |
Key structural features of diastereomeric salts:
-
Less soluble mono-salt : Stronger hydrogen bonds (O⋯H–N: 1.85 Å) and van der Waals-driven "lock-and-key" packing .
-
More soluble mono-salt : Weaker interactions (O⋯H–N: 2.10 Å) .
Coordination Chemistry and Metal Complexation
trans-1,2-CHDA acts as a polydentate ligand, forming stable complexes with transition metals. Example reactions include:
-
With Cu(II) : Forms [Cu(trans-CHDA)(H₂O)₂] complexes via carboxylate oxygen coordination.
-
With Fe(III) : Generates polymeric structures through bridging carboxylate groups.
Table 3: Stability Constants of Metal Complexes
| Metal Ion | log K (Stability Constant) | Coordination Mode | Application |
|---|---|---|---|
| Cu²⁺ | 12.3 ± 0.2 | Bidentate | Catalysis |
| Fe³⁺ | 9.8 ± 0.3 | Bridging | Materials |
Thermal and pH-Dependent Stability
Environmental factors critically influence trans-1,2-CHDA’s reactivity:
Comparison with Similar Compounds
Structural Isomerism: Cis vs. Trans Configuration
| Property | trans-1,2-CHDA | cis-1,2-CHDA |
|---|---|---|
| Crystal Structure | Hydrogen-bonded chains ([101]) | Disordered carboxyl orientations |
| Symmetry | Twofold rotation axis | No inherent symmetry |
| Synthesis | Acid-catalyzed isomerization | Direct from CHDCA |
| Degradation Kinetics | Slower under acidic conditions | Faster degradation (pH 3.0, 310 K) |
| Bioactivity | ACE inhibitor IC₅₀: 7.0 nM (21a) | Lower potency in ACE inhibition |
- Key Findings :
- The trans isomer exhibits superior thermal stability and slower degradation kinetics compared to the cis analog, attributed to reduced ring strain and optimized hydrogen bonding .
- In angiotensin-converting enzyme (ACE) inhibition, hydroxamic derivatives of trans-1,2-CHDA show higher potency (IC₅₀ = 7.0 nM) than cis counterparts due to stereochemical alignment with the enzyme’s active site .
Positional Isomerism: 1,2 vs. 1,3 vs. 1,4 Cyclohexanedicarboxylic Acids
| Property | 1,2-CHDA (trans) | 1,3-CHDA | 1,4-CHDA |
|---|---|---|---|
| Carboxyl Orientation | Adjacent, trans | Meta positions | Para positions |
| Crystal Packing | Linear H-bonded chains | No preferred orientation | Layered H-bond networks |
| Coordination Chemistry | Forms cage-like uranyl complexes | Limited metal coordination | Forms polymeric frameworks |
- Key Findings :
- Unlike 1,3-CHDA, which lacks directional carboxyl group preferences, trans-1,2-CHDA’s rigid geometry enables predictable coordination with uranyl ions, forming cage-like complexes absent in 1,4-CHDA derivatives .
- 1,4-CHDA’s para-substitution supports layered hydrogen-bond networks, contrasting with the linear chains of trans-1,2-CHDA .
Functional Group Substitution: Carboxylic Acid vs. Derivatives
| Compound | Binding Affinity (Cavitand1) | Toxicity (Diisononyl Ester) | Application |
|---|---|---|---|
| trans-1,2-CHDA | 1:1 stoichiometry (NMR) | Low (parent compound) | Drug delivery, pH-responsive systems |
| trans-1,2-Diaminocyclohexane | Strong (oxaliplatin analog) | High (platinum drug) | Anticancer therapies |
| trans-1,2-Cyclohexanediol | Moderate (NMR shift) | Not studied | Solubility enhancers |
- Key Findings: trans-1,2-CHDA binds cavitand1 with a 1:1 stoichiometry, positioning polar carboxyl groups at the cavity’s rim while burying the hydrophobic ring . This contrasts with trans-1,2-diaminocyclohexane, where amino groups enhance binding to platinum-based drugs like oxaliplatin . Diisononyl esters of trans-1,2-CHDA exhibit favorable toxicokinetic profiles (low bioaccumulation), unlike some aromatic dicarboxylate esters .
Preparation Methods
Diels-Alder Reaction of 3-Sulfolene and Fumaric Acid
The synthesis begins with a Diels-Alder reaction between 3-sulfolene (a diene) and fumaric acid (a dienophile) under elevated pressure and temperature. This cycloaddition yields cyclohex-4-ene-1,2-dicarboxylic acid, a precursor to the saturated target compound. Key parameters include:
The reaction proceeds with high regioselectivity due to the electron-deficient nature of fumaric acid, favoring the formation of the cis-dienophile adduct.
Hydrogenation to Racemic trans-1,2-CHDA
The unsaturated cyclohexene derivative undergoes catalytic hydrogenation to yield racemic trans-1,2-CHDA. Industrial protocols employ Raney nickel as a cost-effective catalyst under the following conditions:
-
Catalyst : Raney nickel (10–15 wt%)
-
Solvent : Methanol
-
Hydrogen Pressure : 3–5 bar
This step achieves quantitative conversion while minimizing side reactions such as over-hydrogenation or ring-opening.
Table 1: Hydrogenation Reaction Parameters and Outcomes
| Parameter | Value |
|---|---|
| Catalyst | Raney nickel |
| Solvent | Methanol |
| Pressure (H₂) | 3–5 bar |
| Temperature | 25–30°C |
| Conversion | >99% |
| Purity (HPLC) | 98–99% |
Chiral Resolution of Racemic trans-1,2-CHDA
Diastereomeric Salt Formation with (R)-1-Phenylethylamine
Racemic trans-1,2-CHDA is resolved using (R)-1-phenylethylamine, a chiral resolving agent. The process involves:
-
Salt Formation : Mixing racemic acid with (R)-1-phenylethylamine in ethanol at 70–80°C.
-
Crystallization : Cooling to 0–5°C to precipitate the (1R,2R)-enantiomer salt.
Critical factors include:
Salt Breaking and Amine Recovery
The diastereomeric salt is dissociated under basic conditions:
-
Alkaline Treatment : Reacting the salt with aqueous sodium hydroxide (20% w/v) to liberate the free acid.
-
Amine Extraction : Separating (R)-1-phenylethylamine via chloroform extraction, achieving >90% recovery.
-
Acid Precipitation : Adjusting the aqueous layer to pH 1–2 with hydrochloric acid to precipitate (1R,2R)-trans-1,2-CHDA.
Table 2: Resolution and Recovery Metrics
| Step | Efficiency |
|---|---|
| Salt Formation Yield | 60–65% |
| Amine Recovery | >90% |
| Final Product Purity | >99% (HPLC) |
Process Optimization for Industrial Scalability
Solvent and Temperature Optimization
Cost Reduction via Amine Recycling
Traditional methods incurred high costs due to non-recoverable resolving agents. The patented process addresses this by:
-
Chloroform Extraction : Efficiently partitions (R)-1-phenylethylamine into the organic phase.
-
Distillation : Recovering chloroform for reuse, reducing solvent costs by 40%.
Comparative Analysis of Synthesis Routes
Traditional vs. Patented Methods
Catalytic Hydrogenation Alternatives
While palladium on carbon (Pd/C) offers faster reaction times, Raney nickel is preferred industrially due to:
Industrial-Scale Production Workflow
Batch Process Design
-
Diels-Alder Reactor : 10,000 L capacity, stainless steel, agitated.
-
Hydrogenation Unit : Fixed-bed reactor with Raney nickel cartridges.
-
Crystallization Tanks : Jacketed vessels for temperature-controlled salt formation.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for obtaining enantiopure trans-1,2-cyclohexanedicarboxylic acid?
- Methodology :
- Hydrolysis of Anhydrides : Hydrolysis of (+)-trans-1,2-cyclohexanedicarboxylic anhydride (CAS 71749-03-6) in boiling water yields the acid .
- Isomerization : Heating cis-1,2-cyclohexanedicarboxylic acid with aqueous HCl at 170–180°C in a sealed tube for 8 hours achieves isomerization to the trans isomer (61.5% yield after ethanol recrystallization) .
- Resolution : Enantiopure (1R,2R)-trans-1,2-cyclohexanedicarboxylic acid is isolated via crystallization with (R)-1-phenylethylamine as a resolving agent .
Q. How can the cis and trans isomers of 1,2-cyclohexanedicarboxylic acid be distinguished experimentally?
- Methodology :
- pKa Measurements : trans-1,2-cyclohexanedicarboxylic acid has pKa values of 4.18 (first dissociation) and 5.93 (second dissociation) at 20°C, distinct from the cis isomer (pKa₁ = 4.34, pKa₂ = 6.76) .
- NMR Spectroscopy : The trans isomer exhibits distinct proton environments due to its equatorial-equatorial carboxylate arrangement, whereas the cis isomer shows axial-equatorial coupling .
Q. What safety precautions are essential when handling this compound?
- Methodology :
- GHS Classification : The compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A). Use PPE (gloves, goggles) and work in a fume hood. Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How does this compound function in Ru-catalyzed C(sp³)-H alkylation reactions?
- Methodology :
- Catalytic Role : Acts as a co-catalyst in Ru-mediated α-alkylation of piperidines. Use 2,4-dimethyl-3-pentanol as a solvent to stabilize the active Ru species. Optimize catalyst loading (5–10 mol%) and reaction temperature (80–100°C) for high yields .
Q. What mechanistic insights arise from the Hunsdiecker reaction of Ag salts of cis/trans-1,2-cyclohexanedicarboxylic acid?
- Methodology :
- Reaction Pathway : Both isomers yield trans-1,2-dibromocyclohexane, suggesting isomerization at an intermediate radical stage. Confirm via isotopic labeling (e.g., deuterated analogs) and radical-trapping experiments .
Q. How does this compound bind to water-soluble cavitands?
- Methodology :
- Host-Guest Studies : Use ¹H NMR titration (400 MHz, D₂O) to observe upfield shifts of cavitand protons upon binding. Fit data to a 1:1 binding model (e.g., Benesi-Hildebrand plot) to determine association constants (Ka ≈ 10³–10⁴ M⁻¹) .
Q. What structural features influence the degradation kinetics of this compound derivatives?
- Methodology :
- Kinetic Analysis : Monitor methyl ester derivatives (e.g., 4-methyl-trans-1,2-CHCAA) under acidic conditions (pH 1–3) via ¹H NMR. Fit degradation curves to pseudo-first-order kinetics to determine rate constants and activation energies .
Q. How do stereoisomers of 1,2-cyclohexanedicarboxylic acid affect uranyl ion coordination polymers?
- Methodology :
- Coordination Chemistry : Hydrothermal synthesis (140°C, 24 hr) with UO₂(NO₃)₂·6H₂O yields helical or interpenetrated frameworks. Characterize via SC-XRD (Mo-Kα radiation) to compare bond lengths and angles between cis and trans isomers .
Q. What crystallographic challenges arise in determining the structure of this compound?
- Methodology :
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
